Structural Differentiation: 3-Allyl Substitution Patterns Distinguish This Compound from the Clinical Glitazone Pharmacophore
CAS 876900-75-3 carries a 3-allyl substituent (prop-2-en-1-yl) on the thiazolidinedione nitrogen and an N-(m-tolyl)acetamide side chain at C5. This substitution pattern contrasts with the clinically approved glitazone pharmacophore (e.g., pioglitazone, rosiglitazone), which universally features an unsubstituted or methyl-substituted N3 position and a para-substituted phenoxy-alkyl ether at C5 [1]. The allyl group introduces a terminal olefin (C=C) absent from all marketed TZDs, providing a chemically addressable handle for click chemistry, thiol-ene coupling, or covalent target engagement strategies that are structurally impossible with glitazone-type scaffolds.
| Evidence Dimension | N3-substituent identity; C5-side chain architecture |
|---|---|
| Target Compound Data | 3-Allyl (CH₂=CH–CH₂–); C5-N-(m-tolyl)acetamide |
| Comparator Or Baseline | Clinical TZDs (pioglitazone, rosiglitazone): N3–H or N3–CH₃; C5–para-substituted phenoxy-alkyl ether; Published 2,4-dioxothiazolidine series: N3–H/ranging aryl/benzyl; C5–variable amides |
| Quantified Difference | Presence of terminal olefin at N3 (0 rotatable bonds in 3-allyl vs. 0 in 3-methyl); calculated XLogP3-AA = 2.1 [2] vs. pioglitazone XLogP3 = 3.8 [3], indicating enhanced polarity. |
| Conditions | Structural comparison based on published chemical structures (PubChem CID 6484466; DrugBank entries for pioglitazone and rosiglitazone). |
Why This Matters
The 3-allyl group enables chemical diversification and covalent probe strategies that are structurally precluded in glitazone-type TZDs, making this compound a distinct procurement choice for medicinal chemistry campaigns requiring an olefin-bearing thiazolidinedione scaffold.
- [1] Jain, V. S.; Vora, D. K.; Ramaa, C. S. Thiazolidine-2,4-diones: Progress towards multifarious applications. Bioorganic & Medicinal Chemistry 2013, 21 (7), 1599–1620. View Source
- [2] PubChem Compound Summary for CID 6484466; Computed XLogP3-AA value. National Center for Biotechnology Information, 2025. View Source
- [3] DrugBank entry for Pioglitazone (DB01132); computed XLogP3. Canadian Institutes of Health Research, 2025. View Source
